molecular formula C10H13B B1290076 1-(Bromomethyl)-4-propylbenzene CAS No. 91062-39-4

1-(Bromomethyl)-4-propylbenzene

Cat. No. B1290076
CAS RN: 91062-39-4
M. Wt: 213.11 g/mol
InChI Key: ICPVFOAWQNIBBW-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-4-propylbenzene is a brominated alkylbenzene derivative, which is a class of compounds that have been extensively studied due to their relevance in various chemical syntheses and applications. The presence of the bromomethyl group makes it a potential candidate for further functionalization through nucleophilic substitution reactions.

Synthesis Analysis

The synthesis of bromomethylbenzene derivatives can be complex, involving multiple steps such as halogenation, nitration, reduction, and diazotization. For instance, the synthesis of 1,2-bis(bromomethyl)-4-fluorobenzene was achieved from 3,4-dimethylbenzenamine through diazotization and bromination . Similarly, 1,4-bis(bromomethyl)-2-fluorobenzene was synthesized from p-xylene via nitration, reduction, diazotization, and bromination with N-bromosuccinimide (NBS)10. These methods indicate the potential synthetic routes that could be adapted for the synthesis of 1-(Bromomethyl)-4-propylbenzene, although the specific synthesis for this compound is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of bromomethylbenzene derivatives is characterized by the presence of bromine, which can significantly influence the molecular conformation due to its size and electron-withdrawing nature. For example, DFT calculations for 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene showed a preference for the anti arrangement of the bromomethyl groups . X-ray crystallography has been used to determine the structures of various bromomethylbenzene derivatives, revealing interactions such as C–H···Br, C–Br···Br, and C–Br···π . These studies provide insights into the molecular structure of 1-(Bromomethyl)-4-propylbenzene, suggesting that similar intramolecular and intermolecular interactions could be expected.

Chemical Reactions Analysis

Bromomethylbenzene derivatives are reactive intermediates that can participate in various chemical reactions. The presence of the bromomethyl group allows for nucleophilic attacks to form new carbon-carbon or carbon-heteroatom bonds. For example, the intramolecular reaction of a benzyl bromide with an α-imino carbene, catalyzed by rhodium, was used to synthesize 4-bromo-1,2-dihydroisoquinolines . This demonstrates the potential reactivity of 1-(Bromomethyl)-4-propylbenzene in forming cyclic structures or as a precursor to other functionalized compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromomethylbenzene derivatives are influenced by the substituents on the benzene ring. The solvates of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene showed different crystal structures and conformations depending on the solvent molecules present . The crystal structures of 1,3,5-tris(bromomethyl)-2,4,6-trimethylbenzene indicated that van der Waals interactions play a significant role in the solid-state packing . These findings suggest that 1-(Bromomethyl)-4-propylbenzene would have distinct physical properties that could be tailored by modifying the substituents on the benzene ring.

Scientific Research Applications

Synthesis and Structural Analysis

1-(Bromomethyl)-4-propylbenzene serves as a precursor in the synthesis of various complex organic molecules due to its reactive bromomethyl group. A study explored the solvates of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene, showcasing its structural diversity and potential for forming solvates with different organic solvents. This research highlights its role in crystal engineering and material science for developing new molecular structures with unique properties (Szlachcic, Migda, & Stadnicka, 2007).

Chemical Reactions and Mechanisms

The compound has been used to study the reactivity and mechanism of bromination reactions. For example, the synthesis of 1,2-bis(bromomethyl)-4-fluorobenzene from 3,4-dimethylbenzenamine involves a sequence of reactions including diazotization and bromination, providing insights into optimizing conditions for such transformations (Guo Zhi-an, 2009).

Material Science and Polymer Chemistry

In material science, 1-(Bromomethyl)-4-propylbenzene derivatives have been instrumental in the development of novel materials. A particular study focused on the use of a related bromomethyl compound for the fabrication of crosslinked polybenzimidazole membranes, aiming for applications in high-temperature proton exchange membrane fuel cells. These membranes exhibit enhanced thermal stability and mechanical strength, critical for sustainable energy technologies (Yang, Jiang, Gao, Wang, Xu, & He, 2018).

Safety And Hazards

This would involve assessing the safety and potential hazards associated with the compound, including its toxicity and any precautions that need to be taken when handling it.


Future Directions

This would involve discussing potential future research directions, such as new applications for the compound or areas where further study is needed.


properties

IUPAC Name

1-(bromomethyl)-4-propylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Br/c1-2-3-9-4-6-10(8-11)7-5-9/h4-7H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICPVFOAWQNIBBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00623814
Record name 1-(Bromomethyl)-4-propylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00623814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Bromomethyl)-4-propylbenzene

CAS RN

91062-39-4
Record name 1-(Bromomethyl)-4-propylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00623814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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